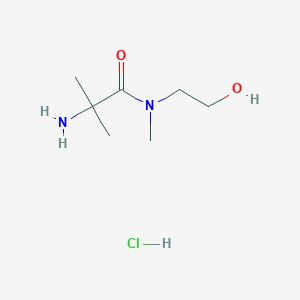

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride

Vue d'ensemble

Description

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is an organic compound with the chemical formula C6H15ClN2O2. It is a colorless or white crystalline powder that is soluble in water and alcohol, but slightly soluble in dichloromethane. This compound is commonly used in the synthesis of peptide and protein drugs to protect amino groups and other functional groups from being destroyed in chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride involves the following steps:

Reaction of 2-aminoethanol with acetic anhydride: This reaction generates 2-amino-N-(2-hydroxyethyl)acetamide.

Reaction with hydrochloric acid: The obtained product is then reacted with hydrochloric acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in maintaining the consistency and quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substituting agents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : This compound is utilized as a reagent in various organic synthesis processes, particularly in the formation of peptide bonds and as a protective group for amino functionalities during chemical reactions.

- Protective Group in Peptide Synthesis : It effectively protects amino groups from degradation during peptide synthesis, allowing for the creation of complex molecules without loss of functional integrity.

Biology

- Enzyme Mechanisms : Researchers use this compound to study enzyme mechanisms and protein interactions. Its ability to stabilize certain functional groups makes it valuable in biochemical assays.

- Protein Interactions : The compound aids in understanding how proteins interact at the molecular level, contributing to advancements in biochemistry and molecular biology.

Medicine

- Development of Peptide and Protein Drugs : 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride plays a crucial role in drug development, particularly for peptide-based therapeutics. Its protective properties help maintain the stability of active pharmaceutical ingredients during formulation.

- Drug Delivery Systems : The compound is explored for use in drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents by ensuring their stability during transport within biological systems.

Industry

- Pharmaceutical Production : It is widely used in the pharmaceutical industry for the production of various drugs and fine chemicals due to its stability and protective qualities during synthesis.

- Fine Chemicals Manufacturing : The compound serves as an intermediate in the synthesis of fine chemicals used across different sectors, including agriculture and materials science .

Case Studies

- Cancer Drug Development : Recent studies have highlighted the potential of compounds similar to this compound as dual inhibitors targeting Bcr-Abl and histone deacetylases (HDACs). These compounds showed promising results against leukemia cell lines, paving the way for novel cancer therapies .

- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. By protecting reactive amino groups, it allows for detailed studies on enzyme kinetics and substrate interactions.

Mécanisme D'action

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride involves its ability to protect amino groups and other functional groups during chemical reactions. This protection is achieved through the formation of stable intermediates that prevent unwanted side reactions. The molecular targets and pathways involved include various enzymes and proteins that interact with the compound during synthesis and drug development processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride: This compound has similar protective properties and is used in similar applications.

N-(2-Hydroxyethyl)acetamide: This compound is used in organic synthesis and has similar chemical properties.

Uniqueness

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is unique due to its specific chemical structure, which provides enhanced stability and protection during chemical reactions. This makes it particularly useful in the synthesis of complex peptide and protein drugs, where maintaining the integrity of functional groups is crucial .

Activité Biologique

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is an organic compound with the chemical formula C6H15ClN2O2. This compound is characterized by its white crystalline powder form and solubility in water and alcohol, making it useful in various biological and chemical applications. It is primarily utilized in peptide synthesis, enzyme mechanism studies, and drug development.

- Molecular Formula : C6H15ClN2O2

- Molecular Weight : 176.65 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and alcohol; slightly soluble in dichloromethane

The biological activity of this compound largely stems from its role as a protective group in organic synthesis. It protects amino groups during peptide synthesis, thus preventing degradation during chemical reactions. This protection is crucial for maintaining the integrity of proteins and peptides, which are essential for various biological functions.

Applications in Research

- Enzyme Mechanism Studies : The compound is used to study enzyme interactions and mechanisms due to its ability to stabilize reactive intermediates.

- Protein Interactions : It aids in understanding protein folding and stability, which are critical for drug design and development.

- Drug Development : This compound plays a role in the synthesis of peptide-based drugs, enhancing their stability and efficacy.

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of this compound:

- Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including K562 (human leukemia) and DU145 (prostate cancer) .

- Selectivity for Biological Targets : Research indicates that modifications to the structure can enhance selectivity for specific biological targets, potentially leading to more effective therapeutic agents .

Data Table on Biological Activity

| Study | Cell Line | Activity Observed | Reference |

|---|---|---|---|

| Study 1 | K562 (Leukemia) | Antiproliferative | |

| Study 2 | DU145 (Prostate Cancer) | Antiproliferative | |

| Study 3 | Enzyme Mechanism Studies | Stabilization of Intermediates |

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of structurally related compounds, it was found that certain derivatives exhibited potent inhibitory effects on human leukemia cell lines. The mechanism involved the dual inhibition of Bcr-Abl and histone deacetylase (HDAC), highlighting the potential for developing dual-action drugs .

Case Study 2: Enzyme Interaction Analysis

Research focused on enzyme mechanisms revealed that this compound effectively stabilized enzyme-substrate complexes. This stabilization is crucial for understanding the kinetics of enzymatic reactions and developing inhibitors that can modulate these processes .

Propriétés

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9(3)4-5-10;/h10H,4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJZOUWUVAINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(C)CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.